Ac32Az19

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

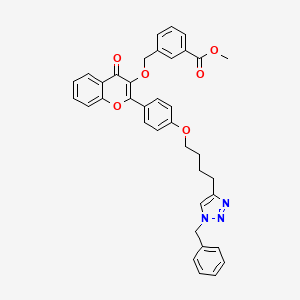

C37H33N3O6 |

|---|---|

Molecular Weight |

615.7 g/mol |

IUPAC Name |

methyl 3-[[2-[4-[4-(1-benzyltriazol-4-yl)butoxy]phenyl]-4-oxochromen-3-yl]oxymethyl]benzoate |

InChI |

InChI=1S/C37H33N3O6/c1-43-37(42)29-13-9-12-27(22-29)25-45-36-34(41)32-15-5-6-16-33(32)46-35(36)28-17-19-31(20-18-28)44-21-8-7-14-30-24-40(39-38-30)23-26-10-3-2-4-11-26/h2-6,9-13,15-20,22,24H,7-8,14,21,23,25H2,1H3 |

InChI Key |

BECCUKCZBHNIBT-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)COC2=C(OC3=CC=CC=C3C2=O)C4=CC=C(C=C4)OCCCCC5=CN(N=N5)CC6=CC=CC=C6 |

Origin of Product |

United States |

Foundational & Exploratory

What is the mechanism of action of Ac32Az19?

Following a comprehensive search of publicly available scientific literature and databases, no information was found for a compound designated "Ac32Az19". This suggests that "this compound" may be a proprietary internal code, a hypothetical compound, or a typographical error, as it does not correspond to any known molecule in the public domain.

Consequently, it is not possible to provide the requested in-depth technical guide on its mechanism of action, as there is no data to analyze, no experimental protocols to detail, and no signaling pathways to visualize.

It is recommended to verify the compound's designation. If "this compound" is an internal code, accessing internal documentation would be necessary to retrieve the requested information. If the compound is known by a different public name, providing that name would be required to conduct a successful search and generate the requested report.

Discovery and synthesis of triazole-containing flavonoids like Ac32Az19

An In-depth Technical Guide to the Discovery and Synthesis of Triazole-Containing Flavonoids

For Researchers, Scientists, and Drug Development Professionals

Abstract

The hybridization of flavonoids with 1,2,3-triazole moieties has emerged as a potent strategy in medicinal chemistry for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of triazole-containing flavonoids. It details the prevalent synthetic methodologies, with a focus on the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click chemistry," and presents quantitative biological data for representative compounds. Furthermore, this guide illustrates key signaling pathways modulated by these hybrid molecules and provides detailed experimental protocols for their synthesis and characterization, serving as a valuable resource for researchers in the field of drug discovery and development.

Introduction

Flavonoids are a class of naturally occurring polyphenolic compounds celebrated for their diverse and significant biological activities, including antioxidant, anti-inflammatory, and anticancer properties. However, their therapeutic potential can be limited by factors such as poor bioavailability and metabolic instability. To address these limitations, medicinal chemists have explored the synthesis of hybrid molecules that combine the flavonoid scaffold with other pharmacologically active moieties.[1]

The 1,2,3-triazole ring has garnered considerable attention as a linker and a pharmacophore in drug design.[1] Its desirable characteristics include high chemical stability, the ability to form hydrogen bonds, and a significant dipole moment, all of which can enhance binding to biological targets and improve the pharmacokinetic profile of the parent molecule.[2] The advent of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has provided a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles, further fueling the development of flavonoid-triazole hybrids.[1] These hybrid compounds have demonstrated a wide array of biological activities, including potent anticancer, antimicrobial, and enzyme inhibitory effects.[1][3]

This guide will delve into the synthesis and biological evaluation of these promising compounds, with a focus on providing practical, in-depth information for researchers. While the specific compound "Ac32Az19" was not found in a broad literature search, this document will utilize well-characterized examples of triazole-containing flavonoids to illustrate the core principles and methodologies.

Synthetic Methodologies

The most prevalent and efficient method for the synthesis of triazole-containing flavonoids is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction involves the 1,3-dipolar cycloaddition of an azide with a terminal alkyne, catalyzed by a copper(I) species, to yield a 1,4-disubstituted 1,2,3-triazole.

The general workflow for the synthesis of these hybrids can be visualized as follows:

Experimental Protocol: Synthesis of a Flavone-Triazolyl-Glycoside

This protocol is adapted from the synthesis of flavone-triazolyl-glycosides and serves as a representative example.[4]

Step 1: Propargylation of the Flavone

-

To a solution of the starting flavone (e.g., chrysin) in a suitable solvent such as acetone, add cesium carbonate (Cs₂CO₃) and tetrabutylammonium bromide (TBAB).

-

Add propargyl bromide and heat the reaction mixture at 60 °C for 6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the O-propargylated flavone.

Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

In a reaction vessel, dissolve the O-propargylated flavone and an azide derivative (e.g., 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl azide) in a solvent mixture of THF and water (2:1).[4]

-

To this solution, add sodium ascorbate and copper(II) sulfate pentahydrate.[4] The sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst in situ.[1]

-

Seal the reaction vessel and heat the mixture at 70 °C under microwave irradiation (500 W) for 30 minutes.[4] Alternatively, the reaction can be stirred at room temperature for an extended period.

-

After cooling, filter the reaction mixture and concentrate under reduced pressure.[4]

-

Purify the resulting triazole-containing flavonoid by column chromatography.

Step 3: Characterization

The structure of the synthesized compound should be confirmed by spectroscopic methods, including:

-

¹H NMR and ¹³C NMR: To confirm the overall structure and the formation of the triazole ring (characteristic proton signal between δ 7.5 and 8.5 ppm).

-

Mass Spectrometry (MS): To confirm the molecular weight of the final product.

-

Infrared (IR) Spectroscopy: To identify key functional groups.

Biological Activity and Quantitative Data

Triazole-containing flavonoids have demonstrated a broad spectrum of biological activities. The following tables summarize representative quantitative data for their anticancer and enzyme inhibitory activities.

Table 1: In Vitro Anticancer Activity of Representative Triazole-Containing Flavonoids

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Reference |

| 34 | HeLa | 14.67 | Cisplatin | 21.30 | [1] |

| 12 | HepG2 | 0.9 | 5-Fluorouracil | 9.2 - 17.9 | [1] |

| 33b | MDA-MB-231 | < 0.01 | Doxorubicin | 0.085 | [1] |

| 36b | MCF-7 | 15 | Wogonin | 30 | [1] |

| 5c | PC3 | 10.8 | Doxorubicin | - | [5] |

| 5c | MCF-7 | 20.53 | Doxorubicin | - | [5] |

| 9k | Yeast α-glucosidase | 24.37 | Acarbose | 844.81 | [3] |

| 9d | Yeast α-glucosidase | 24.77 | Acarbose | 844.81 | [3] |

Table 2: Cholinesterase Inhibitory Activity of Hesperetin-Triazole Hybrids

| Compound ID | Enzyme | IC₅₀ (µM) | Kᵢ (µM) | Reference |

| 64e | AChE | 7.92 - 11.72 | 5.88 - 8.43 | [1] |

| 64a | BuChE | 7.79 - 12.31 | 5.08 - 11.72 | [1] |

| 65h | BuChE | 3.08 | - | [1] |

Mechanism of Action and Signaling Pathways

Several studies have begun to elucidate the mechanisms of action of triazole-containing flavonoids. These compounds have been shown to modulate various signaling pathways implicated in diseases such as cancer and neurodegenerative disorders.

For instance, some hesperetin-triazole hybrids have been found to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[1] The NF-κB pathway is a critical regulator of the inflammatory response, and its dysregulation is associated with numerous chronic diseases.

Additionally, other triazole-based compounds have been shown to inhibit the Wnt/β-catenin signaling pathway, which is implicated in metabolic disorders. These inhibitors promote the degradation of β-catenin, leading to the downregulation of genes involved in glucose and fatty acid metabolism.[6][7]

Conclusion and Future Perspectives

The synthesis of triazole-containing flavonoids represents a highly promising avenue for the development of novel therapeutic agents. The efficiency and versatility of the CuAAC reaction have enabled the creation of large libraries of these hybrid molecules for biological screening. The encouraging in vitro and in vivo results, particularly in the areas of oncology and neuropharmacology, underscore the potential of this compound class.

Future research should focus on several key areas:

-

Elucidation of Mechanisms of Action: Further studies are needed to fully understand the molecular targets and signaling pathways modulated by these compounds.

-

Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies will be crucial for the rational design of more potent and selective inhibitors.

-

Pharmacokinetic and Toxicological Profiling: In-depth evaluation of the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of lead compounds is essential for their advancement into clinical development.

-

Exploration of New Biological Targets: The diverse biological activities observed suggest that triazole-containing flavonoids may have therapeutic potential against a wider range of diseases than currently explored.

References

- 1. Recent Advances in Bioactive Flavonoid Hybrids Linked by 1,2,3-Triazole Ring Obtained by Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Application of triazoles in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Flavone-1,2,3-triazole derivatives as potential α-glucosidase inhibitors: Synthesis, enzyme inhibition, kinetic analysis and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Flavonoid Glycosides with a Triazole Moiety for Marine Antifouling Applications: Synthesis and Biological Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of New 1,2,3-Triazole Derivatives of the Chrysin Flavonoid as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Triazole-Based Inhibitors of the Wnt/β-Catenin Signaling Pathway Improve Glucose and Lipid Metabolisms in Diet-Induced Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Triazole-Based Inhibitors of the Wnt/β-Catenin Signaling Pathway Improve Glucose and Lipid Metabolism in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Inhibition of the BCRP/ABCG2 Efflux Pump by the Potent and Selective Modulator Ac15(Az8)2

An in-depth analysis of scientific databases and publicly available research reveals no specific molecule designated as "Ac32Az19" in the context of BCRP efflux pump inhibition. This designation may be an internal, proprietary code for a compound not yet disclosed in public literature, or it may be a misnomer.

However, the principles of inhibiting the BCRP (Breast Cancer Resistance Protein) efflux pump, a critical factor in multidrug resistance in cancer, have been extensively studied with other compounds. To fulfill the user's request for a technical guide on this topic, we will use a representative and potent BCRP inhibitor, Ac15(Az8)2 , as a case study to illustrate the core concepts, experimental methodologies, and data presentation relevant to the field.

This guide is intended for researchers, scientists, and drug development professionals interested in the mechanisms of multidrug resistance and the strategies to overcome it by targeting the BCRP efflux pump.

Introduction to BCRP/ABCG2 and Multidrug Resistance

The ATP-binding cassette (ABC) transporter subfamily G member 2 (ABCG2), also known as Breast Cancer Resistance Protein (BCRP), is a transmembrane protein that plays a crucial role in protecting cells from xenobiotics.[1][2] It functions as an ATP-dependent efflux pump, actively transporting a wide range of structurally diverse molecules out of the cell.[2] This function is vital in normal tissues like the placenta, blood-brain barrier, and liver for detoxification.[1][2][3] However, in cancer cells, overexpression of BCRP is a significant mechanism of multidrug resistance (MDR), leading to the failure of chemotherapy by reducing the intracellular concentration of anticancer drugs.[4][5] BCRP has a broad substrate specificity, which includes commonly used chemotherapeutic agents such as mitoxantrone, topotecan, and doxorubicin.[6] Therefore, the development of potent and specific BCRP inhibitors is a key strategy to reverse MDR and improve the efficacy of cancer therapies.[4][5]

Ac15(Az8)2: A Potent and Selective BCRP Inhibitor

Ac15(Az8)2 has been identified as a potent, selective, and safe inhibitor capable of reversing BCRP-mediated multidrug resistance.[6] Mechanistic studies have shown that Ac15(Az8)2 effectively restores the intracellular accumulation of chemotherapeutic drugs in cancer cells overexpressing BCRP.[6]

Quantitative Data on BCRP Inhibition by Ac15(Az8)2

The efficacy of a BCRP inhibitor is quantified through various in vitro assays. The following tables summarize the key quantitative data for Ac15(Az8)2.[6]

Table 1: In Vitro Efficacy of Ac15(Az8)2 in Reversing BCRP-Mediated Drug Resistance [6]

| Cell Line | BCRP Substrate | EC50 of Ac15(Az8)2 |

| MCF7/MX100 | Topotecan | 3 nM |

| S1M180 | Topotecan | 72 nM |

EC50 (Effective Concentration 50): The concentration of Ac15(Az8)2 required to reduce the resistance to the BCRP substrate by 50%.

Table 2: Effect of Ac15(Az8)2 on BCRP ATPase Activity [6]

| Compound | IC50 for BCRP-ATPase Inhibition |

| Ac15(Az8)2 | 7.5 nM |

| Ko143 (Reference Inhibitor) | 6.5 nM |

IC50 (Inhibitory Concentration 50): The concentration of the inhibitor required to reduce the BCRP ATPase activity by 50%.

Mechanism of Action of Ac15(Az8)2

Ac15(Az8)2 reverses BCRP-mediated drug resistance primarily by inhibiting the transporter's ATPase activity.[6] The hydrolysis of ATP provides the energy for the efflux of substrates. By inhibiting this activity, Ac15(Az8)2 effectively blocks the pump function, leading to the intracellular accumulation of anticancer drugs.[6] Studies have shown that Ac15(Az8)2 acts as a non-competitive inhibitor with respect to doxorubicin, a known BCRP substrate.[6] Furthermore, Ac15(Az8)2 itself is not a transport substrate of BCRP.[6]

Caption: Mechanism of Ac15(Az8)2-mediated inhibition of the BCRP efflux pump.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the key experimental protocols used to characterize the inhibitory activity of Ac15(Az8)2.

5.1. Cell Lines and Culture

-

BCRP-overexpressing cell lines: MCF7/MX100 (human breast cancer) and S1M180 cells are used.[6]

-

Parental (low BCRP expression) cell lines: MCF7 and S1 cells serve as controls.[6]

-

Culture Conditions: Cells are maintained in a suitable medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics, at 37°C in a humidified atmosphere with 5% CO2.

5.2. In Vitro Drug Resistance Reversal Assay (MTT Assay)

-

Seed cells in 96-well plates and allow them to attach overnight.

-

Treat the cells with a range of concentrations of a BCRP substrate (e.g., topotecan) in the presence or absence of a fixed concentration of Ac15(Az8)2.

-

Incubate the plates for 72 hours.

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

-

Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability and determine the EC50 value of Ac15(Az8)2.

Caption: Workflow for the MTT-based drug resistance reversal assay.

5.3. BCRP ATPase Activity Assay

-

Isolate crude membranes from BCRP-overexpressing cells.

-

Incubate the membranes with a range of concentrations of Ac15(Az8)2 in the presence of a BCRP substrate (to stimulate ATPase activity) and ATP.

-

Measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method (e.g., vanadate-sensitive ATPase assay).

-

The BCRP-specific ATPase activity is calculated as the difference between the activity in the presence and absence of sodium orthovanadate (a general ATPase inhibitor).

-

Determine the IC50 value of Ac15(Az8)2 for ATPase inhibition.

5.4. Drug Efflux and Accumulation Assays

-

Pre-incubate BCRP-overexpressing cells with or without Ac15(Az8)2.

-

Load the cells with a fluorescent BCRP substrate (e.g., Hoechst 33342 or a fluorescently labeled anticancer drug).

-

For efflux: After loading, wash the cells and incubate them in a substrate-free medium with or without Ac15(Az8)2. Measure the decrease in intracellular fluorescence over time using flow cytometry or a fluorescence plate reader.

-

For accumulation: Incubate the cells with the fluorescent substrate in the presence or absence of Ac15(Az8)2. Measure the intracellular fluorescence at a specific time point.

Conclusion

The inhibition of the BCRP efflux pump is a promising strategy to overcome multidrug resistance in cancer. Compounds like Ac15(Az8)2 demonstrate the feasibility of developing potent and selective inhibitors. The experimental protocols and data presentation formats outlined in this guide provide a framework for the evaluation and characterization of novel BCRP inhibitors. Future research in this area will likely focus on the development of clinically viable inhibitors with favorable pharmacokinetic and safety profiles to be used in combination with existing chemotherapeutic agents.

References

- 1. New trends for overcoming ABCG2/BCRP-mediated resistance to cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting breast cancer resistance protein (BCRP/ABCG2) in cancer - Chen - Translational Cancer Research [tcr.amegroups.org]

- 3. Role of the Breast Cancer Resistance Protein (BCRP/ABCG2) in Drug Transport—an Update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances in the search of BCRP- and dual P-gp/BCRP-based multidrug resistance modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibitors of cancer cell multidrug resistance mediated by breast cancer resistance protein (BCRP/ABCG2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of a Potent, Selective, and Safe Inhibitor, Ac15(Az8)2, in Reversing Multidrug Resistance Mediated by Breast Cancer Resistance Protein (BCRP/ABCG2) [mdpi.com]

A Technical Guide to the Binding Affinity of Ac32Az19 to Breast Cancer Resistance Protein (BCRP/ABCG2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of the novel investigational compound Ac32Az19 with the Breast Cancer Resistance Protein (BCRP), a crucial ATP-binding cassette (ABC) transporter. BCRP plays a significant role in multidrug resistance (MDR) in various cancers by actively effluxing a wide range of chemotherapeutic agents.[1][2][3] Understanding the interaction between this compound and BCRP is critical for its development as a potential MDR modulator or to predict its pharmacokinetic profile.

This document details the experimental protocols used to characterize this interaction, presents the binding affinity data in a structured format, and visualizes key processes and pathways relevant to the study of BCRP inhibitors.

Quantitative Analysis of this compound Binding to BCRP

The inhibitory potential of this compound against BCRP-mediated transport and its direct interaction with the transporter were quantified using established in vitro assays. The key parameters, including the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), were determined. These values provide a quantitative measure of the compound's potency and binding affinity.

Table 1: Summary of Binding and Inhibition Data for this compound

| Assay Type | Cell/Membrane System | Substrate | Parameter | Value (nM) | Positive Control |

| Hoechst 33342 Efflux Assay | MDCKII-BCRP Cells | Hoechst 33342 | IC50 | 185 ± 22 | Ko143 (IC50 = 70 nM)[4] |

| ATPase Activity Assay | BCRP-expressing Sf9 Membranes | Sulfated Estrone (E1S) | IC50 | 250 ± 35 | Ko143 (IC50 = 110 nM) |

| ATPase Activity Assay | BCRP-expressing Sf9 Membranes | Sulfated Estrone (E1S) | Ki | 130 ± 18 | N/A |

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are foundational for assessing the interaction of novel compounds with ABC transporters like BCRP.

BCRP-Mediated Hoechst 33342 Efflux Assay

This cell-based assay measures the ability of a test compound to inhibit the BCRP-mediated efflux of the fluorescent substrate Hoechst 33342.[5][6][7] An increase in intracellular fluorescence indicates inhibition of the transporter.

Methodology:

-

Cell Culture: Madin-Darby Canine Kidney (MDCKII) cells overexpressing human BCRP (MDCKII-BCRP) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained at 37°C in a 5% CO2 humidified incubator.

-

Cell Plating: Cells are seeded into 96-well black, clear-bottom plates at a density of 5 x 10^4 cells per well and allowed to adhere overnight.

-

Compound Incubation: The culture medium is removed, and cells are washed with pre-warmed Hank's Balanced Salt Solution (HBSS). Cells are then incubated with varying concentrations of this compound (0.1 nM to 100 µM) or the positive control, Ko143, in HBSS for 30 minutes at 37°C.[4]

-

Substrate Addition: A solution of Hoechst 33342 (final concentration 5 µM) is added to all wells.[8][9]

-

Fluorescence Measurement: The plate is immediately placed in a fluorescence plate reader. The intracellular accumulation of Hoechst 33342 is monitored kinetically for 60 minutes at 37°C, with excitation at 355 nm and emission at 460 nm.[6]

-

Data Analysis: The rate of fluorescence increase is calculated for each concentration of the test compound. The data are normalized to the vehicle control (0.1% DMSO) and plotted against the logarithm of the inhibitor concentration. The IC50 value is determined using a four-parameter logistic non-linear regression analysis.

BCRP ATPase Activity Assay

This membrane-based assay measures the ATP hydrolysis activity of BCRP, which is coupled to substrate transport.[10] Inhibitors can modulate this activity, and this assay helps to determine if a compound interacts directly with the transporter.

Methodology:

-

Membrane Preparation: High-yield membrane vesicles from Sf9 insect cells overexpressing human BCRP are used.

-

Reaction Mixture: The reaction is performed in a 96-well plate. Each well contains BCRP membrane vesicles (5 µg protein), the test compound this compound at various concentrations, and the BCRP substrate Sulfated Estrone (E1S) in an assay buffer.

-

Assay Initiation: The reaction is initiated by the addition of 2 mM Mg-ATP. The plate is incubated at 37°C for 20 minutes.

-

Phosphate Detection: The reaction is stopped, and the amount of inorganic phosphate (Pi) released from ATP hydrolysis is measured using a colorimetric method, such as malachite green-based detection. The absorbance is read at 620 nm.

-

Data Analysis: The rate of ATP hydrolysis is calculated. Basal (no substrate) and substrate-stimulated ATPase activities are determined. The percentage of inhibition by this compound on substrate-stimulated ATPase activity is plotted against the compound concentration to determine the IC50 value.

-

Ki Determination: The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant for the substrate.[11][12]

Visualizations: Pathways and Workflows

Diagrams created using the DOT language provide clear visual representations of complex biological and experimental processes.

BCRP Regulation via PI3K/Akt Signaling Pathway

The expression and localization of BCRP on the cell surface can be regulated by intracellular signaling cascades, notably the PI3K/Akt pathway, which is often dysregulated in cancer.[13][14]

References

- 1. Breast cancer resistance protein (BCRP/ABCG2): its role in multidrug resistance and regulation of its gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BCRP Inhibition Assay - Creative Bioarray [dda.creative-bioarray.com]

- 3. Targeting breast cancer resistance protein (BCRP/ABCG2) in cancer - Chen - Translational Cancer Research [tcr.amegroups.org]

- 4. Recent advances in the search of BCRP- and dual P-gp/BCRP-based multidrug resistance modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. bdbiosciences.com [bdbiosciences.com]

- 10. genomembrane.com [genomembrane.com]

- 11. A quick method for the determination of inhibition constants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]

- 13. researchgate.net [researchgate.net]

- 14. The EGFR pathway regulates BCRP expression in NSCLC cells: role of erlotinib - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Toxicity Profile of Ac32Az19: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following document is a hypothetical guide based on standardized toxicological research methodologies. The compound "Ac32Az19" is fictional, and all data presented herein are illustrative examples created to fulfill the structural and content requirements of this guide.

Executive Summary

This technical guide provides a summary of the preliminary non-clinical toxicity profile of this compound, a novel small molecule entity. The early-stage safety assessment included a battery of in vitro and in vivo studies designed to characterize its potential cytotoxic effects, systemic toxicity, and cardiovascular safety. Key findings indicate a moderate in vitro cytotoxic profile and suggest a preliminary safety margin that warrants further investigation. The data and protocols detailed below are intended to support ongoing drug development and inform the design of future IND-enabling toxicology studies.

Quantitative Toxicity Data

The following tables summarize the quantitative results from the initial toxicity screening of this compound.

Table 1: In Vitro Cytotoxicity of this compound in Human Cell Lines

| Cell Line | Assay Type | Endpoint | Incubation Time (h) | IC50 (µM) |

| HepG2 (Hepatocellular Carcinoma) | MTT Assay | Cell Viability | 48 | 27.5 |

| HEK293 (Human Embryonic Kidney) | MTT Assay | Cell Viability | 48 | 45.2 |

| HCT116 (Colon Carcinoma) | MTT Assay | Cell Viability | 48 | 18.9 |

Table 2: In Vivo Acute Oral Toxicity of this compound in Rodents

| Species | Guideline | Sex | Dosing (mg/kg) | Mortality | GHS Category Estimate |

| Sprague-Dawley Rat | OECD 423 | Female | 300 | 0/3 | Category 4 |

| 2000 | 2/3 |

Table 3: In Vitro Cardiovascular Safety - hERG Channel Assay

| Assay Type | Cell Line | Test System | IC50 (µM) |

| Patch Clamp | CHO-hERG | Automated Patch Clamp | > 50 |

Experimental Protocols

In Vitro Cytotoxicity: MTT Assay

Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50) in selected human cell lines.

Methodology:

-

Cell Culture: HepG2, HEK293, and HCT116 cells were cultured in appropriate media supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells were seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere for 24 hours.

-

Compound Treatment: this compound was dissolved in DMSO to create a stock solution and then serially diluted in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration in all wells was maintained at ≤0.1%. Cells were treated with the various concentrations of this compound and incubated for 48 hours.

-

MTT Addition: After the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well.[1] The plates were then incubated for an additional 4 hours at 37°C.[1]

-

Formazan Solubilization: The culture medium was carefully removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals. The plate was agitated on a shaker for 10 minutes to ensure complete dissolution.

-

Data Acquisition: The absorbance was measured at 570 nm using a microplate spectrophotometer. A reference wavelength of 630 nm was used to reduce background noise.

-

Data Analysis: The percentage of cell viability was calculated relative to the vehicle control (0.1% DMSO). The IC50 values were determined by plotting the percentage of viability against the log concentration of this compound and fitting the data to a four-parameter logistic curve.

In Vivo Acute Oral Toxicity

Objective: To determine the acute oral toxicity of this compound following a single dose, in accordance with OECD Guideline 423.[2][3]

Methodology:

-

Animal Model: Young, healthy, nulliparous, and non-pregnant female Sprague-Dawley rats were used, as this sex is generally more sensitive.[2] Animals were acclimated for at least 5 days before dosing.

-

Housing and Husbandry: Animals were housed in standard conditions with a 12-hour light/dark cycle, controlled temperature and humidity, and free access to standard rodent chow and water.

-

Dosing Procedure: A stepwise procedure was followed, using 3 animals per step.[2] The starting dose was 300 mg/kg, selected based on in vitro data. This compound was formulated in a 0.5% carboxymethylcellulose solution and administered via oral gavage.

-

Observations: Animals were observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes. Detailed observations were made during the first 4 hours post-dosing and daily thereafter for 14 days.

-

Stepwise Progression:

-

Step 1: 3 female rats were dosed at 300 mg/kg. No mortality occurred.

-

Step 2: According to OECD 423, if no mortality is observed at the starting dose, the procedure is repeated with a higher dose of 2000 mg/kg.[2]

-

Step 3: 3 new female rats were dosed at 2000 mg/kg. Two of the three animals showed severe signs of toxicity and were humanely euthanized within 48 hours.

-

-

Endpoint: Based on the mortality observed at the 2000 mg/kg dose, the procedure was stopped. The results allow for the classification of this compound according to the Globally Harmonized System (GHS).[4]

In Vitro Cardiovascular Safety: hERG Assay

Objective: To evaluate the potential of this compound to inhibit the hERG (human Ether-à-go-go-Related Gene) potassium channel, a key indicator of proarrhythmic risk.[5][6]

Methodology:

-

Cell Line: A Chinese Hamster Ovary (CHO) cell line stably expressing the hERG channel was used.

-

Test System: The whole-cell patch-clamp technique was employed using an automated, high-throughput platform (e.g., QPatch) to measure hERG currents.[6]

-

Compound Application: this compound was prepared in a series of concentrations (e.g., 0.1, 1, 10, 30, 50 µM). The cells were exposed to each concentration, and the effect on the hERG current was recorded.

-

Voltage Protocol: A specific voltage-clamp protocol was applied to the cells to elicit the hERG current. This typically involves a depolarization step to activate the channels, followed by a repolarization step where the characteristic "tail current" is measured.

-

Data Acquisition: The peak tail current was measured before and after the application of this compound. A known hERG channel blocker was used as a positive control.

-

Data Analysis: The percentage of hERG current inhibition was calculated for each concentration relative to the baseline (vehicle) current. The IC50 value was determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Visualizations

Experimental Workflow for Toxicity Assessment

Caption: Workflow for early-stage toxicological evaluation of a new chemical entity.

Hypothetical Signaling Pathway Disrupted by this compound

Caption: Postulated pathway of this compound-induced apoptosis via oxidative stress.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. Acute Toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 4. researchgate.net [researchgate.net]

- 5. Best Practice hERG Assay | Advanced Solutions| Testing & Service | Mediford Corporation [mediford.com]

- 6. hERG Safety Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Investigating the Selectivity of Ac32Az19 for BCRP Over Other ABC Transporters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the flavonoid monomer Ac32Az19, a potent and highly selective inhibitor of the Breast Cancer Resistance Protein (BCRP/ABCG2), a key ATP-binding cassette (ABC) transporter implicated in multidrug resistance in cancer. This document summarizes the quantitative data on its selectivity, details the experimental protocols for its evaluation, and visualizes the underlying mechanisms and workflows.

Executive Summary

This compound has been identified as a potent, nontoxic, and exceptionally selective inhibitor of BCRP.[1] Research has demonstrated its ability to reverse BCRP-mediated multidrug resistance by inhibiting the transporter's efflux activity, thereby increasing intracellular concentrations of anticancer drugs.[1] Its high selectivity for BCRP over other clinically relevant ABC transporters, such as P-glycoprotein (P-gp/ABCB1) and Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), makes it a promising candidate for combination therapy in cancers where BCRP overexpression is a primary mechanism of drug resistance.

Quantitative Selectivity Profile

The inhibitory activity of this compound against BCRP, P-gp, and MRP1 was quantified to determine its selectivity. The following table summarizes the half-maximal effective concentrations (EC50) for reversing drug resistance mediated by each transporter.

| Compound | Transporter | Cell Line | Anticancer Drug | EC50 (nM) | Selectivity Ratio (BCRP vs. P-gp) | Selectivity Ratio (BCRP vs. MRP1) |

| This compound | BCRP | HEK293/R2 | Mitoxantrone | 13 | >714 | >67 |

| P-gp | HEK293/P-gp | Paclitaxel | >10,000 | |||

| MRP1 | HEK293/MRP1 | Doxorubicin | >1000 |

Data sourced from Wong ILK, et al. J Med Chem. 2021.

Experimental Protocols

The following sections detail the methodologies used to evaluate the potency and selectivity of this compound.

Cell Lines and Culture

-

HEK293/pcDNA3.1: Human embryonic kidney cells used as the parental, non-transporter-overexpressing control.

-

HEK293/R2: HEK293 cells stably transfected to overexpress BCRP.

-

HEK293/P-gp: HEK293 cells stably transfected to overexpress P-gp.

-

HEK293/MRP1: HEK293 cells stably transfected to overexpress MRP1.

-

L929: Murine fibroblast cell line used for general cytotoxicity assessment.

All cell lines were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2. Transfected cell lines were cultured in the presence of a selection agent (e.g., G418) to ensure continued expression of the transporter.

Cytotoxicity and Drug Resistance Reversal Assay

This assay determines the ability of this compound to restore the sensitivity of resistant cells to a BCRP substrate drug.

-

Cell Seeding: Cells were seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

-

Compound Treatment: A serial dilution of the anticancer drug (e.g., mitoxantrone for BCRP) was added to the wells in the presence or absence of a fixed, non-toxic concentration of this compound.

-

Incubation: The plates were incubated for 72 hours at 37°C.

-

Viability Assessment: Cell viability was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. MTT solution was added to each well, and after a 4-hour incubation, the resulting formazan crystals were dissolved in dimethyl sulfoxide (DMSO).

-

Data Analysis: The absorbance was measured at 570 nm. The IC50 value (the concentration of anticancer drug required to inhibit cell growth by 50%) was calculated from the dose-response curves. The EC50 of this compound is the concentration required to reduce the IC50 of the anticancer drug by 50%.

Mechanistic Studies: 5D3 Antibody Shift Assay

This flow cytometry-based assay is used to detect conformational changes in the BCRP protein upon inhibitor binding.

-

Cell Preparation: BCRP-overexpressing cells (HEK293/R2) were harvested and washed with phosphate-buffered saline (PBS).

-

Inhibitor Incubation: Cells were incubated with this compound at a specified concentration (e.g., 10 µM) for 30 minutes at 37°C to allow for binding to BCRP.

-

Antibody Staining: The cells were then stained with the conformation-sensitive monoclonal antibody 5D3, which specifically recognizes an extracellular epitope of BCRP, for 30 minutes on ice.

-

Secondary Antibody: After washing, a fluorescently labeled secondary antibody (e.g., FITC-conjugated anti-mouse IgG) was added for 30 minutes on ice in the dark.

-

Flow Cytometry: The fluorescence intensity of the cells was analyzed by flow cytometry. A shift in the fluorescence signal compared to untreated cells indicates a conformational change in BCRP induced by the inhibitor.

Visualizations: Workflows and Mechanisms

The following diagrams illustrate the key experimental and logical processes in the investigation of this compound.

Caption: Workflow for determining the efficacy of this compound.

Caption: Protocol for detecting BCRP conformational changes.

Caption: this compound's proposed mechanism of BCRP inhibition.

References

Methodological & Application

Application Notes and Protocols for Ac15(Az8)2, a Potent BCRP/ABCG2 Inhibitor

Note: The compound "Ac32Az19" specified in the topic could not be found in the available literature. Based on a comprehensive search, it is highly probable that this is a typographical error and the intended compound is Ac15(Az8)2 , a potent and selective BCRP/ABCG2 inhibitor with a similar nomenclature. These application notes and protocols are therefore based on the available data for Ac15(Az8)2.

Introduction

Ac15(Az8)2 is a novel triazole-bridged flavonoid dimer identified as a potent, non-toxic, and highly selective inhibitor of the Breast Cancer Resistance Protein (BCRP), also known as ATP-binding cassette super-family G member 2 (ABCG2).[1][2] BCRP is an ATP-binding cassette (ABC) transporter that plays a crucial role in multidrug resistance (MDR) in cancer by actively effluxing a wide range of chemotherapeutic agents from cancer cells.[1][3] Overexpression of BCRP is a significant factor in the failure of chemotherapy.[1][2] Ac15(Az8)2 offers a promising strategy to overcome BCRP-mediated MDR by inhibiting its transport function, thereby increasing the intracellular concentration and efficacy of anticancer drugs.[1][2]

These application notes provide detailed protocols for utilizing Ac15(Az8)2 in cell culture experiments to reverse multidrug resistance and potentiate the effects of chemotherapeutic drugs.

Data Presentation

Table 1: In Vitro Efficacy of Ac15(Az8)2 in Reversing BCRP-Mediated Drug Resistance

| Cell Line | Anticancer Drug | IC50 (nM) of Anticancer Drug Alone | IC50 (nM) of Anticancer Drug + Ac15(Az8)2 (Concentration) | Fold Reversal | EC50 of Ac15(Az8)2 (nM) |

| MCF7/MX100 (BCRP-overexpressing) | Topotecan | >1000 | Not specified | Not specified | 3 |

| S1M1-80 (BCRP-overexpressing) | Topotecan | 1200 | Not specified | Not specified | 72 |

| S1M1-80 (BCRP-overexpressing) | Doxorubicin | 1500 | Not specified | Not specified | Not specified |

Data summarized from a study characterizing Ac15(Az8)2.[1][2] The "Fold Reversal" is the ratio of the IC50 of the drug alone to the IC50 of the drug in the presence of the inhibitor. EC50 is the concentration of Ac15(Az8)2 required to reduce the IC50 of the anticancer drug by 50%.

Table 2: Cytotoxicity Profile of Ac15(Az8)2

| Cell Line | IC50 (µM) |

| L929 (Mouse fibroblast) | >500 |

This data indicates the low intrinsic toxicity of Ac15(Az8)2.[1]

Experimental Protocols

Protocol 1: Determination of Cytotoxicity of Ac15(Az8)2

This protocol outlines the procedure to determine the intrinsic cytotoxicity of Ac15(Az8)2 in a chosen cell line.

Materials:

-

Ac15(Az8)2 stock solution (e.g., 10 mM in DMSO)

-

Target cell line (e.g., parental sensitive cell line and BCRP-overexpressing resistant cell line)

-

Complete cell culture medium

-

96-well microplates

-

Cytotoxicity assay reagent (e.g., MTT, XTT, or CellTiter-Glo®)

-

Plate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 2,500-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

-

Compound Preparation: Prepare serial dilutions of Ac15(Az8)2 in complete culture medium from the stock solution. It is crucial to maintain a consistent final DMSO concentration across all wells (typically ≤ 0.5%).

-

Treatment: Remove the overnight culture medium from the cells and add 100 µL of the prepared Ac15(Az8)2 dilutions to the respective wells. Include wells with medium and DMSO as a vehicle control.

-

Incubation: Incubate the plate for a period that corresponds to the intended duration of your combination drug studies (e.g., 48-72 hours).

-

Cytotoxicity Assessment: After incubation, perform the cytotoxicity assay according to the manufacturer's instructions. For an MTT assay, this typically involves adding the MTT reagent, incubating for 2-4 hours, solubilizing the formazan crystals, and reading the absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log concentration of Ac15(Az8)2 to determine the IC50 value (the concentration that inhibits cell growth by 50%).

Protocol 2: Reversal of Multidrug Resistance (MDR) Assay

This experiment is designed to evaluate the ability of Ac15(Az8)2 to sensitize BCRP-overexpressing resistant cells to a chemotherapeutic agent.

Materials:

-

Ac15(Az8)2

-

BCRP-substrate chemotherapeutic drug (e.g., Topotecan, Mitoxantrone, Doxorubicin)

-

Parental sensitive cell line and its BCRP-overexpressing resistant counterpart

-

Complete cell culture medium

-

96-well microplates

-

Cytotoxicity assay reagent

Procedure:

-

Cell Seeding: Seed both the sensitive and resistant cell lines in separate 96-well plates as described in Protocol 1.

-

Drug and Inhibitor Preparation:

-

Prepare serial dilutions of the chemotherapeutic drug in complete culture medium.

-

Prepare solutions of the chemotherapeutic drug in combination with a fixed, non-toxic concentration of Ac15(Az8)2 (determined from Protocol 1, e.g., at or below the IC10).

-

-

Treatment: Treat the cells with the serial dilutions of the chemotherapeutic drug alone and in combination with Ac15(Az8)2. Include appropriate controls (untreated cells, cells with Ac15(Az8)2 alone, and vehicle controls).

-

Incubation and Viability Assay: Incubate the plates for 48-72 hours and then perform a cytotoxicity assay as described in Protocol 1.

-

Data Analysis:

-

Calculate the IC50 value of the chemotherapeutic drug for both cell lines, with and without Ac15(Az8)2.

-

The "Fold Reversal" can be calculated by dividing the IC50 of the drug alone in the resistant cells by the IC50 of the drug in the presence of Ac15(Az8)2 in the same cells.

-

Protocol 3: Intracellular Drug Accumulation Assay

This protocol measures the effect of Ac15(Az8)2 on the intracellular accumulation of a fluorescent BCRP substrate.

Materials:

-

Ac15(Az8)2

-

Fluorescent BCRP substrate (e.g., Rhodamine 123, Hoechst 33342, or a fluorescently-tagged chemotherapeutic like Doxorubicin)

-

Parental sensitive and BCRP-overexpressing resistant cell lines

-

Flow cytometer or fluorescence microscope

-

Culture plates or tubes suitable for the detection method

Procedure:

-

Cell Preparation: Harvest the cells and resuspend them in culture medium at a suitable concentration (e.g., 1 x 10^6 cells/mL).

-

Pre-incubation with Inhibitor: Pre-incubate the cells with a non-toxic concentration of Ac15(Az8)2 or vehicle control (DMSO) for 30-60 minutes at 37°C.

-

Substrate Loading: Add the fluorescent BCRP substrate to the cell suspension at a final concentration optimized for detection and incubate for an additional 30-90 minutes at 37°C.

-

Washing: Pellet the cells by centrifugation and wash them with ice-cold PBS to remove extracellular substrate.

-

Analysis:

-

Flow Cytometry: Resuspend the cells in PBS and analyze the intracellular fluorescence using a flow cytometer.

-

Fluorescence Microscopy: Resuspend the cells in an appropriate buffer and visualize them using a fluorescence microscope. Capture images for qualitative or semi-quantitative analysis.

-

-

Data Interpretation: An increase in intracellular fluorescence in the resistant cells treated with Ac15(Az8)2 compared to the vehicle control indicates inhibition of BCRP-mediated efflux.[4][5]

Mandatory Visualizations

Caption: Mechanism of Action of Ac15(Az8)2 in overcoming BCRP-mediated multidrug resistance.

Caption: Experimental workflow for the Multidrug Resistance (MDR) Reversal Assay.

Conclusion

Ac15(Az8)2 is a valuable research tool for investigating BCRP-mediated multidrug resistance. The protocols provided herein offer a framework for researchers to effectively utilize this potent inhibitor in their cell culture experiments. By reversing drug resistance, Ac15(Az8)2 can help to elucidate the mechanisms of MDR and may serve as a lead compound for the development of new therapeutic strategies to improve the efficacy of cancer chemotherapy. When conducting these experiments, it is essential to include appropriate controls and to optimize conditions such as cell density and incubation times for each specific cell line and chemotherapeutic agent.

References

- 1. mdpi.com [mdpi.com]

- 2. Characterization of a Potent, Selective, and Safe Inhibitor, Ac15(Az8)2, in Reversing Multidrug Resistance Mediated by Breast Cancer Resistance Protein (BCRP/ABCG2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The multidrug transporter ABCG2: still more questions than answers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | AZ32 Reverses ABCG2-Mediated Multidrug Resistance in Colorectal Cancer [frontiersin.org]

- 5. AZ32 Reverses ABCG2-Mediated Multidrug Resistance in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Protocol for Co-administration of Ac32Az19 with Chemotherapy Drugs

Disclaimer: The following application notes and protocols are based on the current understanding of epigenetic modulators, specifically DNA methyltransferase inhibitors like Azacitidine, in combination with chemotherapy. Ac32Az19 is presented as a hypothetical compound with a presumed mechanism of action similar to that of Azacitidine. These protocols should be considered as a template and adapted based on the specific properties of this compound and the chemotherapy agents in use.

Introduction

Epigenetic modifications play a crucial role in the development and progression of cancer. DNA hypermethylation, a key epigenetic mark, can lead to the silencing of tumor suppressor genes, contributing to chemoresistance. This compound is a novel investigational epigenetic modulator, hypothesized to act as a DNA methyltransferase inhibitor. By reversing DNA hypermethylation, this compound may re-sensitize cancer cells to the cytotoxic effects of conventional chemotherapy drugs. This document provides a framework for the preclinical evaluation of this compound in combination with standard chemotherapy agents. Preclinical studies have shown that epigenetic priming with DNA methyltransferase inhibitors can increase the cytotoxicity of chemotherapy.[1]

Mechanism of Action

This compound, as a putative DNA methyltransferase inhibitor, is designed to incorporate into DNA, where it covalently traps DNA methyltransferase (DNMT) enzymes. This action leads to the depletion of DNMTs and subsequent passive demethylation of the genome during DNA replication. The resulting hypomethylation can reactivate silenced tumor suppressor genes, leading to cell cycle arrest, apoptosis, and increased sensitivity to chemotherapy. While both Azacitidine (AZA) and Decitabine (DAC) induce DNA hypomethylation, they can have distinct effects on gene expression, cell cycle, DNA damage, and apoptosis.[2] For instance, in some cancer cell lines, AZA has been shown to induce markers of DNA damage and apoptosis to a greater extent than DAC, suggesting mechanisms beyond DNA hypomethylation are at play.[2]

Signaling Pathways Involved in this compound and Chemotherapy Co-administration

The co-administration of this compound and chemotherapy is expected to impact several key signaling pathways involved in cancer cell survival, proliferation, and apoptosis. The diagram below illustrates the hypothesized interplay between this compound-induced epigenetic modulation and chemotherapy-induced DNA damage.

Caption: Hypothesized signaling pathway for this compound and chemotherapy co-administration.

Experimental Protocols

In Vitro Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and chemotherapy agents, both alone and in combination, in various cancer cell lines.

Methodology:

-

Cell Culture: Culture cancer cell lines (e.g., A549 non-small cell lung cancer) in appropriate media and conditions.

-

Drug Preparation: Prepare stock solutions of this compound and the selected chemotherapy drug (e.g., Cisplatin, Irinotecan) in a suitable solvent (e.g., DMSO, saline).

-

Treatment:

-

Single Agent: Seed cells in 96-well plates and treat with serial dilutions of this compound or the chemotherapy drug for 72 hours.

-

Combination:

-

Sequential Dosing: Pre-treat cells with this compound for a defined period (e.g., 24-72 hours) to allow for epigenetic "priming," followed by the addition of the chemotherapy drug for a further 72 hours.

-

Concurrent Dosing: Treat cells with both this compound and the chemotherapy drug simultaneously for 72 hours.

-

-

-

Viability Assessment: After the treatment period, assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.

-

Data Analysis: Calculate the IC50 values for each treatment condition using non-linear regression analysis. The combination index (CI) can be calculated using the Chou-Talalay method to determine if the drug interaction is synergistic, additive, or antagonistic.

Colony Formation Assay

Objective: To assess the long-term effect of this compound and chemotherapy on the clonogenic survival of cancer cells.

Methodology:

-

Cell Seeding: Seed a low density of cells in 6-well plates.

-

Treatment: Treat the cells with this compound, chemotherapy, or the combination at concentrations around their respective IC50 values for a defined period.

-

Colony Growth: After treatment, replace the medium with fresh, drug-free medium and allow the cells to grow for 10-14 days until visible colonies are formed.

-

Staining and Counting: Fix the colonies with methanol and stain with crystal violet. Count the number of colonies (typically >50 cells).

-

Data Analysis: Calculate the surviving fraction for each treatment group compared to the untreated control.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of this compound and chemotherapy in a preclinical animal model.

Methodology:

-

Animal Model: Use immunodeficient mice (e.g., NOD-SCID or nude mice).

-

Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.

-

Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups:

-

Vehicle control

-

This compound alone

-

Chemotherapy alone

-

This compound in combination with chemotherapy (sequential or concurrent administration)

-

-

Drug Administration:

-

This compound is typically administered subcutaneously. A sample dosing could be 0.5 mg/kg.[3]

-

Chemotherapy agents are often administered intraperitoneally.[3]

-

The vehicle for this compound is typically saline, while some chemotherapy agents may require a different vehicle (e.g., 10% DMSO in saline).[3]

-

-

Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

-

Endpoint: Euthanize the mice when tumors reach a predetermined size or at the end of the study period.

-

Data Analysis: Calculate tumor growth inhibition (TGI) for each treatment group. TGI is calculated as (1 - (Tf - T0) / (Cf - C0)) * 100, where Tf and T0 are the final and initial mean tumor volumes in the treatment group, and Cf and C0 are the final and initial mean tumor volumes in the control group.[3]

Experimental Workflow for In Vivo Xenograft Study

Caption: Workflow for an in vivo xenograft study to evaluate this compound and chemotherapy.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound and Chemotherapy

| Cell Line | Treatment | IC50 (µM) ± SD | Combination Index (CI) |

| A549 | This compound | Enter Data | N/A |

| Chemotherapy X | Enter Data | N/A | |

| This compound + Chemo X | Enter Data | Enter Data | |

| H1299 | This compound | Enter Data | N/A |

| Chemotherapy X | Enter Data | N/A | |

| This compound + Chemo X | Enter Data | Enter Data |

Note: Data to be filled in from experimental results. The CI value indicates the nature of the drug interaction (CI < 1: synergy, CI = 1: additive, CI > 1: antagonism).

Table 2: In Vivo Efficacy of this compound and Chemotherapy in Xenograft Model

| Treatment Group | Dosing Regimen | Mean Tumor Volume (mm³) at Day X ± SEM | Tumor Growth Inhibition (%) |

| Vehicle Control | Specify | Enter Data | N/A |

| This compound | Specify | Enter Data | Enter Data |

| Chemotherapy X | Specify | Enter Data | Enter Data |

| This compound + Chemo X | Specify | Enter Data | Enter Data |

Note: Data to be filled in from experimental results.

Considerations for Co-administration

The sequence of drug administration can significantly impact both the efficacy and toxicity of combination chemotherapy.[4] For epigenetic priming agents, administration prior to chemotherapy is often hypothesized to be more effective.[1][3] However, the optimal sequence should be determined empirically for each combination and cancer type. Factors to consider include the cell cycle-specific effects of each drug and their pharmacokinetic and pharmacodynamic interactions.[4] For example, the interaction between cisplatin and paclitaxel is well-documented, where administering paclitaxel before cisplatin reduces the incidence of severe neutropenia.[4]

Conclusion

The provided protocols offer a foundational framework for the preclinical investigation of this compound in combination with chemotherapy. A thorough evaluation of the synergistic potential, optimal dosing schedule, and underlying mechanisms of action is crucial for the successful clinical translation of this therapeutic strategy. The context-specific nature of epigenetic priming effects necessitates careful preclinical study to identify the tumor types and chemotherapy combinations most likely to benefit from this approach.[3]

References

- 1. Azacitidine as epigenetic priming for chemotherapy is safe and well-tolerated in infants with newly diagnosed KMT2A-rearranged acute lymphoblastic leukemia: Children's Oncology Group trial AALL15P1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Azacitidine and decitabine have different mechanisms of action in non-small cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. oncotarget.com [oncotarget.com]

- 4. Chemotherapy Administration Sequence: A Review of the Literature and Creation of a Sequencing Chart [jhoponline.com]

Techniques for Measuring the Intracellular Accumulation of Novel Drug Candidates: A Detailed Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The efficacy of many therapeutic agents is contingent upon their ability to reach and accumulate at their intracellular targets.[1][2] Consequently, the accurate measurement of intracellular drug concentration is a critical step in the drug discovery and development pipeline.[3][4] This application note provides a comprehensive overview of established techniques and detailed protocols for quantifying the intracellular accumulation of novel drug candidates, using the hypothetical compound "Ac32Az19" as an illustrative example. The methodologies described herein are designed to be adaptable for a wide range of small molecule drugs and cell types.

Understanding the intracellular concentration of a drug is fundamental to elucidating its pharmacokinetic and pharmacodynamic properties, predicting its efficacy and potential toxicity, and understanding drug-drug interactions.[3][4] The protocols outlined below will guide researchers through the process of determining key parameters such as the unbound intracellular concentration and the unbound drug accumulation ratio.

Key Methodologies for Measuring Intracellular Drug Accumulation

Several robust methods exist for quantifying the amount of a drug that has entered a cell. The choice of method often depends on the properties of the drug molecule, the required sensitivity, and the available instrumentation. Common approaches include:

-

Mass Spectrometry (MS)-Based Methods: Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and RapidFire-MS offer high sensitivity and specificity for direct quantification of the parent drug and its metabolites within cell lysates.[5][6]

-

Fluorescence-Based Methods: If the drug is intrinsically fluorescent or can be tagged with a fluorescent probe, its intracellular concentration can be measured using techniques like flow cytometry or confocal microscopy.[7][8][9] This approach is particularly useful for high-throughput screening and visualizing subcellular distribution.

-

Radiolabeling: Introducing a radioactive isotope (e.g., ³H or ¹⁴C) into the drug molecule allows for highly sensitive detection and quantification through scintillation counting.

This document will focus on an LC-MS/MS-based approach due to its wide applicability and high accuracy.

Experimental Workflow and Signaling Pathways

The overall experimental workflow for measuring intracellular drug accumulation is a multi-step process that begins with cell culture and ends with data analysis.

Caption: Experimental workflow for measuring intracellular drug accumulation.

In the context of drug transport, several signaling pathways and transport mechanisms can influence intracellular accumulation. These include passive diffusion, active transport mediated by uptake and efflux transporters, and endocytosis.

Caption: Cellular drug transport mechanisms.

Detailed Experimental Protocols

Protocol 1: In Vitro Intracellular Accumulation Assay in Adherent Cells

Objective: To quantify the intracellular concentration of this compound in a selected adherent cell line (e.g., HEK293 or HepG2).

Materials:

-

Adherent cell line (e.g., HEK293)

-

Cell culture medium (e.g., DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin

-

24-well cell culture plates

-

Hanks' Balanced Salt Solution (HBSS)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Cell lysis buffer (e.g., RIPA buffer)

-

BCA Protein Assay Kit

-

LC-MS/MS system

Procedure:

-

Cell Seeding:

-

Culture cells to ~80-90% confluency.

-

Trypsinize and seed the cells into 24-well plates at a density that will result in a confluent monolayer on the day of the experiment.

-

Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere.

-

-

Preparation of Dosing Solution:

-

On the day of the experiment, prepare the this compound dosing solution by diluting the stock solution in pre-warmed (37°C) HBSS to the desired final concentration (e.g., 1 µM). Ensure the final DMSO concentration is ≤ 0.1%.

-

-

Drug Incubation:

-

Aspirate the cell culture medium from the wells.

-

Wash the cells twice with pre-warmed HBSS.

-

Add the this compound dosing solution to each well (e.g., 200 µL).

-

Incubate the plate at 37°C on an orbital shaker (300 rpm) for a predetermined time course (e.g., 0, 5, 15, 30, 60 minutes) to determine the steady-state accumulation.[10]

-

-

Cell Washing and Lysis:

-

After incubation, aspirate the dosing solution.

-

Wash the cells three times with ice-cold HBSS to remove any extracellular drug.

-

Add cell lysis buffer to each well (e.g., 100 µL) and incubate on ice for 10 minutes.

-

Scrape the cells and collect the lysate.

-

-

Sample Preparation for LC-MS/MS:

-

Centrifuge the cell lysate to pellet cellular debris.

-

Collect the supernatant for analysis.

-

A portion of the lysate can be used to determine the protein concentration using a BCA assay.

-

Prepare calibration standards and quality control samples in the same matrix as the cell lysate.

-

-

LC-MS/MS Analysis:

-

Analyze the samples, calibration standards, and quality controls using a validated LC-MS/MS method to determine the concentration of this compound.

-

Protocol 2: Determination of Intracellular Volume and Unbound Fraction

To calculate the unbound intracellular concentration, it is necessary to determine the intracellular volume and the fraction of the drug that is not bound to cellular components (fu,cell).

Materials:

-

[¹⁴C]-urea and [³H]-inulin for intracellular volume measurement

-

Rapid Equilibrium Dialysis (RED) device for fu,cell determination[5]

-

Cell homogenate

Procedure for Intracellular Volume:

-

The intracellular space (ICS) is calculated by subtracting the extracellular space (ECS), determined by the distribution volume of [³H]-inulin, from the total water space (TWS), determined by the distribution volume of [¹⁴C]-urea.[5]

-

Incubate cells with both radiolabeled compounds.

-

After incubation, lyse the cells and measure the radioactivity using a scintillation counter.

-

Calculate the volumes based on the known specific activity of the radiolabels.

Procedure for Unbound Fraction (fu,cell):

-

Prepare a cell homogenate by suspending a cell pellet in buffer and sonicating.[10]

-

Add this compound to the homogenate at a known concentration.

-

Load the homogenate into the sample chamber of a RED device and buffer into the adjacent chamber.

-

Incubate until equilibrium is reached.

-

Measure the concentration of this compound in both chambers using LC-MS/MS.

-

The fu,cell is calculated as the ratio of the concentration in the buffer chamber to the concentration in the homogenate chamber.[5]

Data Presentation and Calculations

The quantitative data obtained from these experiments should be organized into clear and concise tables for easy interpretation and comparison.

Table 1: Time Course of this compound Intracellular Accumulation

| Time (minutes) | Intracellular Concentration (µM) |

| 0 | 0 |

| 5 | 2.5 ± 0.3 |

| 15 | 5.8 ± 0.6 |

| 30 | 8.9 ± 0.9 |

| 60 | 9.2 ± 1.1 |

Table 2: Key Parameters for this compound in HEK293 Cells

| Parameter | Value | Unit |

| Intracellular Space (ICS) | 1.21 ± 0.07 | µL/10⁶ cells |

| Unbound Fraction in Cells (fu,cell) | 0.15 ± 0.02 | - |

| Steady-State Intracellular Concentration (Ccell) | 9.2 | µM |

| Unbound Intracellular Concentration (Cu,cell) | 1.38 | µM |

| Unbound Accumulation Ratio (Kpuu) | 1.38 | - |

Calculations:

-

Unbound Intracellular Concentration (Cu,cell):

-

Cu,cell = Ccell * fu,cell[10]

-

-

Unbound Accumulation Ratio (Kpuu):

-

Kpuu = Cu,cell / Cmedium[10]

-

Where Cmedium is the concentration of the drug in the incubation medium.

-

Conclusion

The protocols and methodologies detailed in this application note provide a robust framework for the quantitative analysis of intracellular drug accumulation. By applying these techniques, researchers can gain critical insights into the cellular pharmacokinetics of novel compounds like "this compound," thereby facilitating more informed decisions in the drug development process. Accurate determination of intracellular concentrations is essential for correlating in vitro cellular activity with in vivo efficacy and for building predictive pharmacokinetic models.

References

- 1. uu.diva-portal.org [uu.diva-portal.org]

- 2. Intracellular drug concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitative Analysis of Intracellular Drug Concentrations in Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 4. Intracellular Drug Concentrations and Transporters: Measurement, Modeling, and Implications for the Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rapid Method To Determine Intracellular Drug Concentrations in Cellular Uptake Assays: Application to Metformin in Organic Cation Transporter 1–Transfected Human Embryonic Kidney 293 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Direct Measurement of Intracellular Compound Concentration by RapidFire Mass Spectrometry Offers Insights into Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A versatile assay to study cellular uptake of gene transfer complexes by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In Vitro Cellular Uptake Studies of Self-Assembled Fluorinated Nanoparticles Labelled with Antibodies [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: AZ32 for Reversing Mitoxantrone Resistance in Cancer Cells

Note: Initial searches for "Ac32Az19" did not yield specific results. However, the compound "AZ32" has been identified as a potent agent in reversing mitoxantrone resistance in cancer cells, and the following information is based on the available data for AZ32.

Introduction

Multidrug resistance (MDR) is a significant obstacle in cancer chemotherapy, often leading to treatment failure. A key mechanism of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2 (also known as breast cancer resistance protein or BCRP), which actively efflux chemotherapeutic agents from cancer cells, reducing their intracellular concentration and efficacy. Mitoxantrone is an anticancer agent and a known substrate of the ABCG2 transporter.[1] The development of inhibitors targeting these transporters is a promising strategy to overcome MDR. AZ32, a selective inhibitor of ATM kinase, has been shown to effectively reverse ABCG2-mediated multidrug resistance.[1] These application notes provide detailed protocols and data for researchers investigating the use of AZ32 to reverse mitoxantrone resistance in cancer cell lines.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the efficacy of AZ32 in sensitizing ABCG2-overexpressing colorectal cancer cells to mitoxantrone.

Table 1: Effect of AZ32 on the Cytotoxicity of Mitoxantrone in ABCG2-Overexpressing Cells

| Cell Line | Treatment | IC50 (μM) of Mitoxantrone | Fold Reversal |

| S1-M1-80 | Mitoxantrone alone | Data not specified | - |

| S1-M1-80 | Mitoxantrone + 1 µM AZ32 | Data not specified | Data not specified |

| S1-M1-80 | Mitoxantrone + 2.5 µM AZ32 | Data not specified | Data not specified |

Note: While the source indicates AZ32 sensitizes cells to mitoxantrone, specific IC50 values were not provided in the excerpt.

Table 2: Effect of AZ32 on the Intracellular Accumulation of Mitoxantrone

| Cell Line | Treatment | Fluorescent Intensity (Arbitrary Units) |

| S1-M1-80 | 10 µM Mitoxantrone | Value not specified |

| S1-M1-80 | 10 µM Mitoxantrone + 1 µM AZ32 | Increased |

| S1-M1-80 | 10 µM Mitoxantrone + 2.5 µM AZ32 | Significantly Increased |

Note: The source states that AZ32 enhances the intracellular accumulation of mitoxantrone in a concentration-dependent manner, as measured by flow cytometry.[1][2] Specific mean fluorescence intensity values were not detailed in the provided text.

Experimental Protocols

Here are detailed methodologies for key experiments to evaluate the effect of AZ32 on reversing mitoxantrone resistance.

1. Cell Culture

-

Cell Lines: Use a mitoxantrone-resistant cancer cell line overexpressing ABCG2 (e.g., S1-M1-80 colorectal cancer cells) and its parental sensitive cell line (e.g., S1).

-

Culture Conditions: Culture cells in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2. For the resistant cell line, the medium should be supplemented with a specific concentration of mitoxantrone to maintain the resistant phenotype.

2. Cytotoxicity Assay (MTT Assay)

This assay determines the effect of AZ32 on the sensitivity of cancer cells to mitoxantrone.

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to attach overnight.

-

Treat the cells with varying concentrations of mitoxantrone, with or without a fixed, non-toxic concentration of AZ32 (e.g., 1 µM or 2.5 µM).

-

Incubate the plate for 48-72 hours at 37°C.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the IC50 values (the concentration of drug required to inhibit cell growth by 50%) using appropriate software. The fold reversal of resistance is calculated by dividing the IC50 of the drug alone by the IC50 of the drug in the presence of the reversing agent.

-

3. Intracellular Mitoxantrone Accumulation Assay (Flow Cytometry)

This assay measures the ability of AZ32 to increase the intracellular concentration of mitoxantrone.

-

Procedure:

-

Harvest cells and resuspend them in fresh culture medium at a density of 1 x 10⁶ cells/mL.

-

Pre-treat the cells with a non-toxic concentration of AZ32 (e.g., 1 µM or 2.5 µM) or a known ABCG2 inhibitor like FTC for 1 hour at 37°C.[1]

-

Add mitoxantrone (e.g., 10 µM) to the cell suspension and incubate for another 2 hours at 37°C.[1][2]

-

Wash the cells twice with ice-cold PBS to remove extracellular drug.

-

Resuspend the cells in PBS and analyze the intracellular fluorescence of mitoxantrone using a flow cytometer.

-

Quantify the mean fluorescence intensity to determine the level of drug accumulation.

-

4. Western Blot Analysis for ABCG2 Expression

This experiment is to confirm that AZ32 does not alter the expression level of the ABCG2 protein.[1]

-

Procedure:

-

Treat cells with AZ32 at the desired concentration for a specified time (e.g., 24 or 48 hours).

-

Lyse the cells in RIPA buffer containing protease inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Separate equal amounts of protein (e.g., 30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against ABCG2 overnight at 4°C.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) kit and visualize with an imaging system. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

-

Visualizations

Mechanism of Action of AZ32

Caption: Proposed mechanism of AZ32 in reversing mitoxantrone resistance.

Experimental Workflow for Evaluating Resistance Reversal Agents

Caption: General workflow for testing a resistance reversal agent.

References

Application Notes and Protocols for Ac32Az19 in Preclinical Cancer Models

Note to the Reader: Publicly available scientific literature and databases do not contain specific information regarding a compound designated "Ac32Az19." The following document is a comprehensive template designed to meet the user's specifications for "Application Notes and Protocols." It utilizes a hypothetical anti-cancer agent, hereafter named Hypothetinib (this compound) , to illustrate the structure, content, and visualizations requested. Researchers can adapt this framework for their specific molecule of interest by substituting the placeholder data and experimental details with their own findings.

Introduction to Hypothetinib (this compound)

Hypothetinib (this compound) is a novel, potent, and selective small molecule inhibitor of the aberrant kinase signaling pathway driven by the oncogenic fusion protein Bcr-Abl, a key driver in certain leukemias, and also shows activity against the c-Kit receptor tyrosine kinase implicated in various solid tumors. By targeting the ATP-binding site of these kinases, Hypothetinib blocks downstream signaling cascades, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells expressing these targets. These application notes provide an overview of the preclinical anti-tumor activity of Hypothetinib and detailed protocols for its use in relevant cancer models.

Data Presentation: Preclinical Efficacy of Hypothetinib (this compound)

The anti-tumor effects of Hypothetinib have been evaluated in both in vitro and in vivo preclinical models. The following tables summarize the key quantitative data from these studies.